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Compound of Interest

DMT-2"-O-Methyladenosine
Compound Name: o
phosphoramidite

cat. No.: B12393278

An In-Depth Technical Guide to DMT-2'-O-Methyladenosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of DMT-2'-O-
Methyladenosine phosphoramidite, a key reagent in the synthesis of modified
oligonucleotides.

Core Properties

DMT-2'-O-Methyladenosine phosphoramidite is a synthetic nucleoside derivative essential
for introducing 2'-O-methylated adenosine residues into an oligonucleotide chain. The 5'-
dimethoxytrityl (DMT) group provides a temporary protecting group for the 5'-hydroxyl, which is
removed at the beginning of each coupling cycle in solid-phase synthesis. The
phosphoramidite moiety at the 3'-position enables the formation of the internucleotide
phosphodiester bond, while the 2'-O-methyl modification confers desirable biological properties
to the final oligonucleotide.

Physicochemical and Handling Data

The following tables summarize the key quantitative data for DMT-2'-O-Methyladenosine
phosphoramidite, compiled from various suppliers.

Table 1: General Properties
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Property Value Source
Molecular Formula C41H50N707P [1]
Molecular Weight 783.85 g/mol [1]
Appearance White to off-white powder
Storage Temperature -20°C to -10°C, under inert gas  [2][3]
Table 2: Solubility and Stability
Property Specification Source
- Soluble in anhydrous
Solubility .
acetonitrile
Sensitive to moisture and
Stability oxidation. Store under dry,
inert atmosphere.
Typically shipped at ambient
o temperature, but should be
Shipping [1]
stored under recommended
conditions upon receipt.
Table 3: Quality Control Parameters
Typical .
Parameter L Analysis Method Source
Specification
Purity >98% HPLC, 31P-NMR
_ 1H-NMR, Mass
Identity Conforms to structure
Spectrometry

Water Content

<0.3%

Karl Fischer Titration

Applications in Oligonucleotide Synthesis
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The primary application of DMT-2'-O-Methyladenosine phosphoramidite is in the solid-phase
synthesis of modified oligonucleotides, particularly for therapeutic and diagnostic purposes.
The 2'-O-methyl modification offers several advantages over unmodified RNA:

o Enhanced Nuclease Resistance: The methyl group at the 2'-position of the ribose sugar
sterically hinders the approach of nucleases, thereby increasing the in vivo stability of the
oligonucleotide.

 Increased Binding Affinity: 2'-O-methylated oligonucleotides exhibit a higher binding affinity to
complementary RNA strands, leading to more stable duplexes.

e Reduced Immunogenicity: The modification can help in reducing the innate immune
response that can be triggered by unmodified RNA sequences.

These properties make 2'-O-methylated oligonucleotides, and thus the precursor
phosphoramidites, valuable in the development of antisense oligonucleotides, siRNAs, and
aptamers.

Experimental Protocols

The following section details the methodology for the use of DMT-2'-O-Methyladenosine
phosphoramidite in automated solid-phase oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclic process, with
each cycle resulting in the addition of a single nucleotide to the growing chain. The four main
steps in each cycle are:

» Detritylation: Removal of the acid-labile 5-DMT protecting group to expose the 5'-hydroxyl
for the subsequent coupling reaction.

e Coupling: Activation of the phosphoramidite and its subsequent reaction with the free 5'-
hydroxyl of the growing oligonucleotide chain.

o Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion
mutants.
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« Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate
triester.
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Figure 1: Workflow of solid-phase oligonucleotide synthesis.

Detailed Methodologies

1. Detritylation:

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane
(DCM).

Procedure: The solid support is washed with the detritylation solution for 1-2 minutes. The
orange color of the trityl cation indicates successful removal of the DMT group. The support
is then washed thoroughly with anhydrous acetonitrile to remove the acid.

. Coupling:
Reagents:

o DMT-2'-O-Methyladenosine phosphoramidite solution (e.g., 0.1 M in anhydrous
acetonitrile).

o Activator solution (e.g., 0.45 M Tetrazole or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in
anhydrous acetonitrile).

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the
synthesis column. The coupling reaction is allowed to proceed for 2-5 minutes. For sterically
hindered phosphoramidites like 2'-O-methylated versions, a longer coupling time or a more
potent activator may be required to achieve high coupling efficiency.

. Capping:
Reagents:
o Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine.
o Cap B: 16% 1-Methylimidazole in THF.

Procedure: The solid support is treated with a mixture of Cap A and Cap B for 1-2 minutes.
This acetylates any unreacted 5'-hydroxyl groups.
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4. Oxidation:

e Reagent: 0.02-0.1 M lodine in THF/Water/Pyridine.

e Procedure: The support is washed with the oxidizing solution for 1-2 minutes to convert the

phosphite triester to a stable phosphate triester.

Post-synthesis Cleavage and Deprotection:

e Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and

methylamine (AMA).

o Procedure: After the final cycle, the oligonucleotide is cleaved from the solid support and the

protecting groups on the phosphate backbone and the nucleobases are removed by

incubation with the basic solution at elevated temperatures. The specific conditions (time and

temperature) depend on the nature of the protecting groups used on the nucleobases.

Structure-Function Relationship

The chemical properties of DMT-2'-O-Methyladenosine phosphoramidite are intrinsically

linked to its successful application in synthesizing high-quality modified oligonucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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